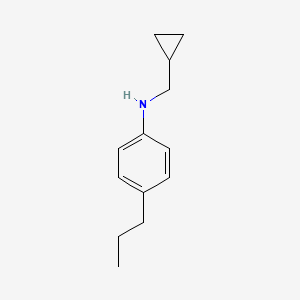

N-(cyclopropylmethyl)-4-propylaniline

Description

N-(cyclopropylmethyl)-4-propylaniline is an aromatic amine derivative featuring a propyl substituent at the para position of the aniline ring and a cyclopropylmethyl group attached to the nitrogen atom. Unlike Profluralin, however, this compound lacks nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which are critical for herbicidal activity in dinitroaniline derivatives.

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4-propylaniline |

InChI |

InChI=1S/C13H19N/c1-2-3-11-6-8-13(9-7-11)14-10-12-4-5-12/h6-9,12,14H,2-5,10H2,1H3 |

InChI Key |

GVEIWTLAIIUVKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-propylaniline typically involves the reaction of 4-propylaniline with cyclopropyl formaldehyde in the presence of a metal catalyst. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-propylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

N-(cyclopropylmethyl)-4-propylaniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-propylaniline involves its interaction with specific molecular targets. For example, it can undergo single-electron transfer oxidation, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences and biological/environmental properties of N-(cyclopropylmethyl)-4-propylaniline and related compounds:

Key Findings from Comparative Studies

Herbicidal Activity :

- Profluralin (CGA-10832) demonstrated lower phytotoxicity to soybeans compared to trifluralin and dinitramine, attributed to its cyclopropylmethyl and propyl substituents .

- The absence of nitro and trifluoromethyl groups in this compound likely eliminates herbicidal activity, distinguishing it from dinitroaniline herbicides.

Environmental Persistence: Trifluralin and oryzalin exhibited prolonged soil residues, causing crop injury over a year post-application . Profluralin’s residues were less persistent, suggesting that cyclopropylmethyl groups may reduce environmental longevity compared to dipropylamino substituents.

Structural Influence on Bioactivity: Nitro groups (-NO₂) and electron-withdrawing substituents (e.g., -CF₃) are critical for pre-emergent herbicidal activity in dinitroanilines by inhibiting root growth . This compound’s lack of these groups positions it outside this functional class.

Industrial and Pharmaceutical Relevance :

- Compounds like N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () highlight the role of aromatic amines in pharmaceutical intermediates. This compound’s structure may similarly serve synthetic purposes, though direct evidence is absent.

Biological Activity

N-(Cyclopropylmethyl)-4-propylaniline is a compound that has garnered attention for its potential biological activity and therapeutic applications. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by a cyclopropylmethyl group and a propyl substituent on the aniline ring. Its chemical structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:

- Single-Electron Transfer : The compound can undergo single-electron transfer oxidation, forming reactive intermediates that may interact with cellular components, potentially leading to modulation of enzyme activity.

- Hydrogen Bonding : The amine group allows for hydrogen bonding with biological macromolecules, influencing their structural conformation and function.

- Electrophilic Substitution : The aromatic ring can participate in electrophilic substitution reactions, which may alter its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have shown promising antibacterial effects, suggesting potential applications in treating infections.

- Anticancer Properties : Structural analogs have been studied for their anticancer effects, indicating that this compound may also possess similar properties.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles, particularly in the context of dopaminergic neuron preservation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(Cyclopropylmethyl)-N-propylaniline | Cyclopropyl group linked to propylaniline | Antimicrobial, potential anticancer | Contains both cyclopropyl and propyl groups |

| N-cyclobutyl-N-propylaniline | Cyclobutyl instead of cyclopropyl | Anticancer properties | Different cyclic structure affects reactivity |

| N-(isopropyl)-N-propylaniline | Isopropyl instead of cyclopropyl | Antimicrobial | Structural differences impact interaction |

This table highlights how the cyclopropyl group may enhance the compound's biological activity compared to others lacking this feature.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. These studies utilized standard methods such as disc diffusion and minimum inhibitory concentration (MIC) testing.

- Neuroprotective Research : A study focused on the neuroprotective effects of similar compounds on dopaminergic neurons indicated that derivatives of this compound could protect against neurodegeneration in cellular models. This suggests potential therapeutic applications in neurodegenerative diseases.

- Mechanistic Investigations : Research involving molecular docking studies has revealed specific interactions between this compound and dopamine receptors, suggesting a mechanism for its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.